molecular formula C12H13NO3 B13993864 Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B13993864
M. Wt: 219.24 g/mol
InChI Key: OHJUFORFXOSEHF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern on the isoquinoline core. The presence of the methyl group and the carboxylate ester functional group imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-methyl-1-oxo-3,4-dihydroisoquinoline-6-carboxylate

InChI

InChI=1S/C12H13NO3/c1-13-6-5-8-7-9(12(15)16-2)3-4-10(8)11(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

OHJUFORFXOSEHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)C(=O)OC

Origin of Product

United States

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